molecular formula C12H18NOP B2666845 2-Dimethylphosphoryl-2-phenylpyrrolidine CAS No. 2413875-10-0

2-Dimethylphosphoryl-2-phenylpyrrolidine

Cat. No.: B2666845
CAS No.: 2413875-10-0
M. Wt: 223.256
InChI Key: VFFUXLNCYASPDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Dimethylphosphoryl-2-phenylpyrrolidine involves several steps. One common method includes the reaction of a pyrrolidine derivative with a phenyl group and a dimethylphosphoryl group under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

2-Dimethylphosphoryl-2-phenylpyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Dimethylphosphoryl-2-phenylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylphosphoryl-2-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Dimethylphosphoryl-2-phenylpyrrolidine can be compared with other similar compounds such as:

This compound is unique due to its specific combination of a pyrrolidine ring with a phenyl and dimethylphosphoryl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-dimethylphosphoryl-2-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFUXLNCYASPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1(CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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